5-Chlorobenzene-1,3-diol
Overview
Description
5-Chlorobenzene-1,3-diol: is an organic compound with the molecular formula C6H5ClO2 . It is a derivative of resorcinol, where one of the hydrogen atoms in the benzene ring is replaced by a chlorine atom at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
Chemistry: 5-Chlorobenzene-1,3-diol is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used as a reagent for the detection of certain enzymes and proteins. It can also be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its derivatives have shown promising activity against various pathogens and cancer cell lines.
Industry: this compound is used in the production of specialty chemicals, including adhesives, coatings, and polymers. It is also used in the manufacture of photographic chemicals and hair dyes.
Mechanism of Action
5-Chlorobenzene-1,3-diol
, also known as 5-Chlororesorcinol , is a chemical compound with the formula C6H5ClO2 . Here is an overview of its mechanism of action:
Target of Action
It is used as a solvent and can be used in the production of sulfur, aldehydes, piperazine, resorcinol, chlorine, silicone, and polysulfide .
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Enzymes involved in the microbial degradation of chlorobenzene, a related compound, are believed to have evolved from similar enzymes catalyzing the degradation of benzene .
Result of Action
Given its use in the production of various compounds, it may play a role in facilitating certain chemical reactions .
Action Environment
Most chlorobenzene that is discharged into the environment quickly evaporates and is subsequently degraded atmospherically via reactions with photochemically-generated hydroxyl radicals . This suggests that environmental factors such as temperature and exposure to light could influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
5-Chlorobenzene-1,3-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to undergo electrophilic aromatic substitution reactions, where it interacts with electrophiles to form sigma-bonds with the benzene ring, generating positively charged intermediates . These interactions are crucial for the compound’s reactivity and its ability to participate in various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo electrophilic aromatic substitution allows it to interact with cellular components, potentially altering their function and leading to changes in cellular behavior . These interactions can have both beneficial and detrimental effects, depending on the context and concentration of the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an electrophile, forming sigma-bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific context . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to the formation of various byproducts that may have different biological activities . These temporal changes can impact the compound’s efficacy and safety in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at certain concentrations . It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the degradation of chlorobenzene. Enzymes such as chlorobenzene dioxygenase and catechol 1,2-dioxygenase play a role in the compound’s metabolism, leading to the formation of intermediates like 3-chlorocatechol . These metabolic pathways are essential for the compound’s detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for predicting the compound’s biological effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, influencing its interactions with cellular components and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Chlorination of Resorcinol: One common method to synthesize 5-Chlorobenzene-1,3-diol involves the direct chlorination of resorcinol. This reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions.
Substitution Reaction: Another method involves the substitution of a hydroxyl group in this compound with a chlorine atom. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where resorcinol is treated with chlorine gas in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chlorobenzene-1,3-diol can undergo oxidation reactions to form various quinones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can lead to the formation of chlorinated cyclohexanediols. Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl groups, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) for chlorination; sodium hydroxide (NaOH) for hydroxylation.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanediols.
Substitution: Various substituted resorcinol derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Resorcinol (Benzene-1,3-diol): The parent compound of 5-Chlorobenzene-1,3-diol, with two hydroxyl groups on the benzene ring.
4-Chlororesorcinol: Another chlorinated derivative of resorcinol, where the chlorine atom is at the 4-position.
2-Chlororesorcinol: A chlorinated derivative with the chlorine atom at the 2-position.
Uniqueness of this compound: this compound is unique due to the specific position of the chlorine atom, which can influence its reactivity and properties. This positional isomerism can lead to differences in chemical behavior, making this compound suitable for specific applications where other isomers may not be as effective.
Properties
IUPAC Name |
5-chlorobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVLOBQILLZLJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200759 | |
Record name | 1,3-Benzenediol, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52780-23-1 | |
Record name | 1,3-Benzenediol, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052780231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorobenzene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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